molecular formula C8H8BrNO3 B3157835 Methyl 2-bromo-6-methoxyisonicotinate CAS No. 853030-09-8

Methyl 2-bromo-6-methoxyisonicotinate

Cat. No. B3157835
CAS RN: 853030-09-8
M. Wt: 246.06 g/mol
InChI Key: CNKLBENTCUWMJW-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-6-methoxyisonicotinate” is a chemical compound with the molecular formula C8H8BrNO3. It has a molecular weight of 246.06 . This compound is also known by its IUPAC name, methyl 2-bromo-6-methoxyisonicotinate .


Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-6-methoxyisonicotinate” is 1S/C8H8BrNO3/c1-12-7-4-5 (8 (11)13-2)3-6 (9)10-7/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Intermediates

Methyl 2-bromo-6-methoxyisonicotinate serves as a valuable intermediate in the synthesis of complex molecules due to its reactive bromo and methoxy functional groups. The synthesis of various brominated and methoxylated compounds demonstrates the chemical versatility and importance of such intermediates in medicinal chemistry and materials science. For instance, the synthesis of 2-Bromo-6-methoxynaphthalene showcases its role in preparing non-steroidal anti-inflammatory agents through different synthetic procedures that emphasize environmental and toxicological safety (Wei-Ming Xu & Hong-Qiang He, 2010). Similarly, the preparation of 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines highlights the compound's utility in generating antiviral agents, although with varying degrees of success against different virus types (D. Hocková et al., 2003).

Crystal Structure Analysis

Research involving Methyl 2-bromo-6-methoxyisonicotinate and its derivatives extends into the realm of crystallography, where the study of crystal structures aids in understanding the molecular configurations and interactions that dictate compound stability and reactivity. The comparison of crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid provides insights into how different substituents and functional groups influence molecular architecture and intermolecular interactions (P. A. Suchetan et al., 2016).

Antimicrobial and Antituberculosis Activity

Compounds synthesized from Methyl 2-bromo-6-methoxyisonicotinate have been evaluated for their antimicrobial and antituberculosis activities, highlighting the compound's potential in developing new therapeutic agents. For example, investigations into brominated tryptophan alkaloids from Thorectidae sponges reveal the antimicrobial potential of bromophenol derivatives, offering a foundation for novel antibacterial and antifungal treatments (Nathaniel L. Segraves & P. Crews, 2005). Additionally, the synthesis and in vitro evaluation of acetamide derivatives for anti-tuberculosis activity demonstrate the application of methyl 2-bromo-6-methoxyisonicotinate derivatives in addressing infectious diseases (Yuefei Bai et al., 2011).

Mechanism of Action

The mechanism of action for “Methyl 2-bromo-6-methoxyisonicotinate” is not clear from the web search results. It’s worth noting that the mechanism of action for a chemical compound typically depends on its intended use or application, which isn’t specified for this compound .

Safety and Hazards

The safety data sheet for “Methyl 2-bromo-6-methoxyisonicotinate” suggests that it should be handled with care. It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

methyl 2-bromo-6-methoxypyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-7-4-5(8(11)13-2)3-6(9)10-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKLBENTCUWMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-6-methoxyisonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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